molecular formula C5H8ClF2N B2988485 2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride CAS No. 2375259-83-7

2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride

Cat. No.: B2988485
CAS No.: 2375259-83-7
M. Wt: 155.57
InChI Key: UDVGDPFBYGYNQA-UHFFFAOYSA-N
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Description

2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride: is a chemical compound with the molecular formula C5H8F2N·HCl. It is known for its unique spirocyclic structure, which consists of a spiro[2.2]pentane core with two fluorine atoms and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spiro[2.2]pentane core is synthesized through a cyclization reaction, often involving a suitable precursor such as a dihalide or a diol.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amination: The amine group is introduced through nucleophilic substitution reactions, where an appropriate amine source reacts with the spirocyclic intermediate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and others.

Major Products Formed:

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Substituted spirocyclic compounds with different functional groups.

Scientific Research Applications

Chemistry: 2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride is used as a building block in organic synthesis, enabling the creation of complex molecules with spirocyclic structures.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.

Medicine: The compound’s unique structure and properties make it a candidate for drug development, especially in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, the presence of fluorine atoms enhances its binding affinity and stability, making it an effective modulator of biological pathways.

Comparison with Similar Compounds

  • 2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride
  • 4,4-Difluorospiro[2.2]pentan-1-amine;hydrochloride

Comparison: Compared to its analogs, 2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride exhibits unique properties due to the position of the amine group and the spirocyclic core. This positioning influences its reactivity, binding affinity, and overall stability, making it a distinct compound with specific applications in various fields.

Properties

IUPAC Name

2,2-difluorospiro[2.2]pentan-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N.ClH/c6-5(7)2-4(5)1-3(4)8;/h3H,1-2,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVGDPFBYGYNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12CC2(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375259-83-7
Record name 4,4-difluorospiro[2.2]pentan-1-amine hydrochloride
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